molecular formula C8H14OS B12596048 [(S)-Ethenesulfinyl]cyclohexane CAS No. 646516-47-4

[(S)-Ethenesulfinyl]cyclohexane

Cat. No.: B12596048
CAS No.: 646516-47-4
M. Wt: 158.26 g/mol
InChI Key: SKSGINUILMRTET-JTQLQIEISA-N
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Description

[(S)-Ethenesulfinyl]cyclohexane is an organic compound that features a cyclohexane ring substituted with an ethenesulfinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(S)-Ethenesulfinyl]cyclohexane typically involves the introduction of an ethenesulfinyl group to a cyclohexane ring. One common method is the reaction of cyclohexane with ethenesulfinyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

[(S)-Ethenesulfinyl]cyclohexane can undergo various chemical reactions, including:

    Oxidation: The ethenesulfinyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ethenesulfinyl group to a thioether.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethenesulfinyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thioethers.

    Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.

Scientific Research Applications

[(S)-Ethenesulfinyl]cyclohexane has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used to study the effects of sulfinyl groups on biological systems.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(S)-Ethenesulfinyl]cyclohexane involves its interaction with molecular targets through its ethenesulfinyl group. This group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved depend on the specific reactions and conditions under which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexane: A simple cycloalkane with no functional groups.

    Cyclohexene: A cyclohexane derivative with a double bond.

    Cyclohexanone: A cyclohexane derivative with a ketone group.

Uniqueness

[(S)-Ethenesulfinyl]cyclohexane is unique due to the presence of the ethenesulfinyl group, which imparts distinct chemical properties and reactivity compared to other cyclohexane derivatives. This makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

646516-47-4

Molecular Formula

C8H14OS

Molecular Weight

158.26 g/mol

IUPAC Name

[(S)-ethenylsulfinyl]cyclohexane

InChI

InChI=1S/C8H14OS/c1-2-10(9)8-6-4-3-5-7-8/h2,8H,1,3-7H2/t10-/m0/s1

InChI Key

SKSGINUILMRTET-JTQLQIEISA-N

Isomeric SMILES

C=C[S@](=O)C1CCCCC1

Canonical SMILES

C=CS(=O)C1CCCCC1

Origin of Product

United States

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